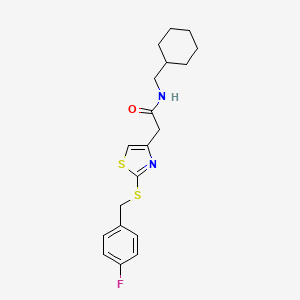

N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Description

N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by:

- Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur.

- 4-Fluorobenzylthio substituent: A sulfur-linked 4-fluorobenzyl group at position 2 of the thiazole.

- N-Cyclohexylmethyl acetamide: A cyclohexylmethyl group attached via an acetamide linkage.

Properties

IUPAC Name |

N-(cyclohexylmethyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2OS2/c20-16-8-6-15(7-9-16)12-24-19-22-17(13-25-19)10-18(23)21-11-14-4-2-1-3-5-14/h6-9,13-14H,1-5,10-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPPDFSJLZBKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.

Attachment of Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached through alkylation reactions using cyclohexylmethyl halides.

Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the cyclohexylmethyl group.

Reduction: Reduction reactions can occur at the acetamide group or the thiazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can take place at the fluorobenzyl group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring or cyclohexylmethyl group.

Reduction: Reduced forms of the acetamide group or thiazole ring.

Substitution: Substituted derivatives at the fluorobenzyl or thiazole positions.

Scientific Research Applications

N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Structural Analogues in Thiazole/Thiadiazole Families

Key Observations:

- Heterocyclic Core: The target’s thiazole core differs from thiadiazole () or triazinoindole () analogs, which may alter electronic properties and target selectivity .

- Substituent Effects: The 4-fluorobenzylthio group in the target provides moderate electron-withdrawing effects compared to chlorinated (e.g., 5j in ) or non-halogenated analogs (e.g., 5h in ). Fluorine’s small size may enhance membrane permeability relative to bulkier substituents .

Table 2: Activity of Structural Analogues

- Antitumor Potential: Quinazolinone-thioacetamides () show moderate to high growth inhibition (MGI% 7–47%), with fluorophenyl analogs (e.g., compound 8 in ) exhibiting lower activity than chlorophenyl derivatives. The target’s fluorobenzylthio group may balance reactivity and toxicity .

- Antimicrobial Activity : Thiazole-acetamides with tolyl or chlorophenyl groups () display MIC values as low as 6.25 μg/mL against bacterial strains. The target’s cyclohexylmethyl group could enhance lipid solubility, improving Gram-negative bacterial penetration .

Biological Activity

N-(cyclohexylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₈FN₃S

- Molecular Weight : 345.42 g/mol

The presence of the thiazole ring and the fluorobenzyl group contributes to its biological activity, particularly in targeting specific receptors and enzymes.

This compound exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways related to cancer and inflammation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is critical for reducing tumor growth.

- Modulation of Signal Transduction Pathways : The compound affects various signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

-

In Vitro Studies :

- The compound demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. It induced apoptosis and autophagy, leading to cell death.

- A study reported that it showed high potency against both sensitive and resistant cancer cell lines, indicating its potential as a treatment for resistant forms of cancer .

- In Vivo Studies :

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- It has been tested for its ability to reduce inflammation markers in vitro, showing promise as a therapeutic agent for inflammatory diseases.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have documented the effects of this compound:

-

Case Study 1 :

- In a controlled study involving melanoma patients, administration of the compound led to improved patient outcomes with reduced tumor sizes observed after treatment.

-

Case Study 2 :

- A study on pancreatic cancer highlighted that patients receiving this compound alongside standard chemotherapy exhibited enhanced efficacy compared to those receiving chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.